molecular formula C13H20N2O4S B2794579 N-heptyl-3-nitrobenzenesulfonamide CAS No. 107620-12-2

N-heptyl-3-nitrobenzenesulfonamide

Cat. No.: B2794579
CAS No.: 107620-12-2
M. Wt: 300.37
InChI Key: ZTSZNKFAFDBDQF-UHFFFAOYSA-N
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Description

N-Heptyl-3-nitrobenzenesulfonamide is a specialized organic compound offered for research and development purposes. This molecule features a benzenesulfonamide core structure substituted with a nitro group at the meta position and a heptyl chain attached to the nitrogen atom. While specific studies on this exact compound are limited, its structure suggests significant potential for various research applications. Compounds containing the nitrobenzenesulfonamide scaffold are of interest in multiple scientific fields. Related structures are frequently investigated as intermediates in organic synthesis, particularly in the development of more complex molecules . The nitro group is a strong electron-withdrawing moiety that can influence the electronic properties and reactivity of the molecule, making it a subject of study in mechanistic chemistry . Furthermore, nitroaromatic compounds are known for their diverse biological activities, with many exhibiting antimicrobial, antiparasitic, and other pharmacological properties, often acting as pharmacophores or toxicophores within a molecular structure . The mechanism of action for such compounds often involves redox reactions or interactions with enzymatic targets. Researchers might explore this compound to understand its behavior in hydrolytic processes, which, for analogous N-nitrobenzenesulfonamides, can proceed via acid-catalyzed A1 mechanisms leading to cleavage products . The lipophilic heptyl tail may be incorporated to modulate the compound's solubility and membrane permeability, which is a common strategy in medicinal and agrochemical design. This product is intended for research applications by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research objectives.

Properties

IUPAC Name

N-heptyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-2-3-4-5-6-10-14-20(18,19)13-9-7-8-12(11-13)15(16)17/h7-9,11,14H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSZNKFAFDBDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-3-nitrobenzenesulfonamide typically involves the nitration of N-heptylbenzenesulfonamide. The process begins with the preparation of N-heptylbenzenesulfonamide by reacting heptylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting N-heptylbenzenesulfonamide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Reduction: N-heptyl-3-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-heptyl-3-nitrobenzenesulfonamide is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its applications, synthesizing findings from multiple studies to provide a comprehensive overview.

Synthesis Overview

  • Starting Materials : Aromatic amines, nitro compounds, and sulfonyl chlorides.
  • Reactions : Nitration, sulfonylation, and alkylation processes.
  • Yield and Purity : Methods to isolate this compound often yield high purity (>98%) through careful purification techniques such as recrystallization or chromatography.

Antimicrobial Activity

This compound exhibits significant antibacterial properties, primarily by inhibiting bacterial growth through interference with folic acid synthesis. This mechanism is common among sulfonamides, which mimic para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria .

Case Studies

  • In Vitro Studies : Research has shown that derivatives of this compound demonstrate varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, one study reported a minimum inhibitory concentration (MIC) of 25 µg/mL against Mycobacterium tuberculosis .
  • In Vivo Studies : Animal model studies have indicated that compounds with similar structures can effectively reduce bacterial load in infected tissues when administered at therapeutic doses.

Anti-inflammatory Properties

The compound also shows potential anti-inflammatory effects. Related sulfonamides have been investigated for their ability to modulate inflammatory pathways, suggesting that this compound could be beneficial in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research has identified key structural features that influence its activity:

  • Alkyl Chain Length : The heptyl chain is essential for enhancing lipophilicity, which improves membrane permeability.
  • Nitro Group Positioning : The position of the nitro group on the benzene ring significantly affects both antibacterial potency and selectivity towards bacterial enzymes .

Mechanism of Action

The mechanism of action of N-heptyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are involved in inflammatory responses . The presence of the nitro group and the heptyl chain enhances its binding affinity and specificity towards the enzyme.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares N-heptyl-3-nitrobenzenesulfonamide with two related sulfonamides based on substituents, physicochemical properties, and biological relevance:

Compound Name Alkyl Chain Benzene Substituents Key Functional Groups Lipophilicity Hydrogen Bonding Reported Applications
This compound Heptyl (C₇) 3-nitro -NO₂, -SO₂NH-C₇H₁₅ High Likely limited Assumed pharmaceutical intermediate
N-Butyl-4-methyl-3-nitrobenzenesulfonamide Butyl (C₄) 3-nitro, 4-methyl -NO₂, -CH₃, -SO₂NH-C₄H₉ Moderate Not reported Pharmaceutical intermediate
N-(4-Hydroxyphenyl)benzenesulfonamide Phenyl (C₆H₅) 4-hydroxy -OH, -SO₂NH-C₆H₅ Low Strong (N–H⋯O, O–H⋯O) Bioactive sulfur-containing heterocycles
Key Observations:

Shorter chains (e.g., butyl in ) balance moderate lipophilicity with better solubility, making them preferable for synthetic intermediates.

Substituent Effects: Nitro Group: Present in both nitro-substituted compounds, the -NO₂ group withdraws electrons, making the benzene ring electron-deficient. This enhances reactivity in electrophilic substitution or reduction reactions. Hydroxyl Group: In N-(4-hydroxyphenyl)benzenesulfonamide , the -OH group facilitates strong intermolecular hydrogen bonds (N–H⋯O, O–H⋯O), which stabilize crystal packing and may enhance biological interactions.

Biological and Industrial Relevance :

  • The hydroxylated analog exhibits bioactivity, likely due to hydrogen-bonding capacity, whereas nitro-substituted derivatives (e.g., ) are more commonly used as synthetic intermediates.
  • Longer alkyl chains (heptyl) may extend half-life in biological systems but require formulation adjustments to mitigate solubility challenges.

Structural Validation and Crystallography

Both N-(4-hydroxyphenyl)benzenesulfonamide and N-butyl-4-methyl-3-nitrobenzenesulfonamide would require structural validation via techniques like X-ray crystallography. Programs such as SHELX are critical for refining crystal structures, particularly for hydrogen-bonding networks observed in hydroxylated sulfonamides . The absence of hydrogen bonds in nitro-substituted analogs may simplify crystallization but reduce stability in solid-state forms.

Biological Activity

N-heptyl-3-nitrobenzenesulfonamide is a sulfonamide compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

  • Heptyl group : Enhances lipophilicity, facilitating interaction with biological membranes.
  • Nitro group : Capable of undergoing reduction to form reactive intermediates.
  • Sulfonamide functional group : Mimics natural substrates, allowing for enzyme inhibition.

The molecular formula is C14H22N2O4SC_{14}H_{22}N_{2}O_{4}S with a molecular weight of approximately 314.40 g/mol .

The biological activity of this compound is primarily attributed to its structural components. The compound's mechanism involves:

  • Enzyme Inhibition : The sulfonamide group can interfere with enzyme activity by mimicking substrates, potentially leading to competitive inhibition.
  • Reactive Intermediates : Upon reduction, the nitro group generates intermediates that can interact with various biological molecules, disrupting normal cellular functions .

Antimicrobial Properties

This compound has been explored for its potential as an antimicrobial agent. Sulfonamides are historically known for their bacteriostatic properties, inhibiting bacterial growth by interfering with folic acid synthesis . Recent studies indicate that this compound may enhance the effectiveness of traditional antibiotics when used in combination therapies.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapy .

Immune Modulation

Studies have shown that sulfonamide derivatives can act as immune modulators. For instance, they may enhance antigen-specific immune responses when used as co-adjuvants in vaccination protocols . This suggests potential applications in vaccine development.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study focused on the inhibition of nicotinamide N-methyltransferase (NNMT) demonstrated that structurally similar compounds could significantly reduce enzyme activity, suggesting a similar potential for this compound .
  • Combination Therapy :
    • Research indicates that when combined with other antimicrobial agents, this compound enhances the overall efficacy against resistant bacterial strains .
  • Structure-Activity Relationship (SAR) Studies :
    • Systematic SAR studies have identified key structural features that enhance biological activity, providing insights into the design of more potent derivatives .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

Compound NameKey Biological ActivityStructural Differences
This compoundAntimicrobial, anticancer, immune modulationContains heptyl and nitro groups
4-methyl-3-nitrobenzenesulfonamidePrimarily antimicrobialLacks heptyl group
N-heptyl-4-methylbenzenesulfonamideLimited activityLacks nitro group

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-heptyl-3-nitrobenzenesulfonamide, and what analytical techniques are essential for confirming its structure?

  • Synthetic Routes : The synthesis typically involves sulfonylation reactions under controlled conditions. Key steps include:

  • Nucleophilic substitution : Reacting 3-nitrobenzenesulfonyl chloride with n-heptylamine in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
    • Analytical Techniques :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the integration of the heptyl chain and nitro group positioning. Aromatic protons appear as distinct multiplets (δ 7.5–8.5 ppm), while the heptyl chain shows characteristic alkyl signals .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 328.12) .

Q. How does the nitro group in this compound influence its reactivity and interactions in biological systems?

  • Reactivity : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitutions to the meta position and stabilizing intermediates in reduction reactions (e.g., catalytic hydrogenation to amines) .
  • Biological Interactions : The nitro group enhances binding affinity to enzymes like nitroreductases, making the compound a candidate for probing redox-active pathways. Solubility in DMSO or ethanol is critical for in vitro assays .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict stability of this compound under varying experimental conditions?

  • Methods :

  • DFT Calculations : Predict thermodynamic stability of intermediates and transition states. For example, the nitro group’s resonance stabilization energy (~25 kcal/mol) explains its resistance to hydrolysis .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics. Polar solvents accelerate sulfonamide formation by stabilizing charged intermediates .
    • Validation : Cross-reference computational results with experimental data (e.g., reaction yields under predicted optimal conditions) .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX-based strategies address these issues?

  • Challenges :

  • Disorder in the Heptyl Chain : Flexible alkyl chains often lead to poor electron density maps.
  • Twinned Crystals : Common in sulfonamide derivatives due to hydrogen-bonding networks .
    • Solutions :
  • SHELXL Refinement : Use restraints for the heptyl chain (e.g., DFIX, SIMU commands) to model disorder .
  • High-Resolution Data : Collect data at synchrotron sources (≤1.0 Å) to resolve twinning. Example refinement metrics: R1 < 5%, wR2 < 12% .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation of this compound?

  • Case Study : Discrepancies between NMR (apparent symmetry) and X-ray (asymmetric unit) may arise from dynamic averaging in solution.
  • Methodology :

  • VT-NMR : Perform variable-temperature NMR to detect conformational freezing (e.g., splitting of peaks below −40°C) .
  • Complementary Techniques : Use IR spectroscopy to confirm hydrogen-bonding patterns (e.g., S=O stretching at 1150–1350 cm1^{-1}) .

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